4-Methylazocan-5-ol
Description
4-Methylazocan-5-ol is an eight-membered heterocyclic compound containing one nitrogen atom and a hydroxyl group. Azocanes (eight-membered rings with one nitrogen) are less common in pharmaceutical research compared to smaller heterocycles like thiazoles or imidazoles. For this analysis, comparisons will focus on structurally or functionally related heterocyclic compounds discussed in the literature, such as thiazolin-4-ones, isoxazolones, and imidazolones .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-methylazocan-5-ol |
InChI |
InChI=1S/C8H17NO/c1-7-4-6-9-5-2-3-8(7)10/h7-10H,2-6H2,1H3 |
InChI Key |
KMDIEMLCTSXIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylazocan-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of N-substituted amino alcohols using a suitable dehydrating agent. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of the azocane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. The process may involve the use of metal catalysts and controlled temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methylazocan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Formation of 4-Methylazocan-5-one.
Reduction: Formation of 4-Methylazocan-5-amine.
Substitution: Formation of various substituted azocanes depending on the nucleophile used.
Scientific Research Applications
4-Methylazocan-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methylazocan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
a. Core Ring Size and Functional Groups
- 4-Methylazocan-5-ol : Presumed to have an eight-membered azocane ring with a methyl group at position 4 and a hydroxyl group at position 3.
- Thiazolin-4-ones (e.g., compounds in ): Five-membered rings with sulfur (S) and nitrogen (N) atoms. Substituted at positions 2 and 5 with allyl/aryl amines and arylidene groups. Synthesized via condensation reactions of aldehydes with thiazolinone precursors .
- Isoxazol-5(4H)-ones (): Five-membered rings with oxygen (O) and N atoms. Synthesized via one-pot reactions of ethyl acetoacetate, hydroxylamine, and benzaldehydes .
- Imidazol-4-ones (): Five-membered rings with two N atoms. Derivatives like (Z)-5-arylideneimidazolones are synthesized using iodomethane and substituted benzaldehydes .
Key Differences :
- Ring Size : Azocanes (8-membered) vs. smaller 5-membered heterocycles. Larger rings may exhibit distinct conformational flexibility and binding properties.
- Functionalization : Thiazolin-4-ones and imidazolones often include arylidene substituents for enhanced bioactivity, while azocanes are underexplored in this context.
2.2 Physicochemical Properties
- Melting Points: Thiazolin-4-ones (e.g., compound 3a): 198°C . Imidazolones (e.g., compound 40): Up to 245°C . Azocanes: No data available, but larger rings typically have lower melting points due to reduced crystallinity.
- Solubility: Thiazolin-4-ones and imidazolones are often recrystallized from ethanol or methanol, suggesting moderate polarity . Azocanes with hydroxyl groups may exhibit higher water solubility, but this remains speculative.
Data Tables
Table 1: Comparison of Key Heterocyclic Compounds
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